Bienvenue dans la boutique en ligne BenchChem!

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Linker Pharmacology

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 953138-64-2) is a synthetic oxalamide derivative with molecular formula C₁₈H₂₂N₄O₃ and molecular weight 342.4 g/mol, registered in PubChem with InChIKey MRBZGDGPLZIQNH-UHFFFAOYSA-N. The compound integrates three pharmacophoric elements—a 1-benzylpiperidine moiety, an unsubstituted isoxazol-3-yl ring, and a central oxalamide (–NH–C(=O)–C(=O)–NH–) linker.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 953138-64-2
Cat. No. B2854809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
CAS953138-64-2
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N4O3/c23-17(18(24)20-16-8-11-25-21-16)19-12-14-6-9-22(10-7-14)13-15-4-2-1-3-5-15/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,23)(H,20,21,24)
InChIKeyMRBZGDGPLZIQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 953138-64-2): Structural Identity and Procurement Profile for Research Use


N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 953138-64-2) is a synthetic oxalamide derivative with molecular formula C₁₈H₂₂N₄O₃ and molecular weight 342.4 g/mol, registered in PubChem with InChIKey MRBZGDGPLZIQNH-UHFFFAOYSA-N [1]. The compound integrates three pharmacophoric elements—a 1-benzylpiperidine moiety, an unsubstituted isoxazol-3-yl ring, and a central oxalamide (–NH–C(=O)–C(=O)–NH–) linker [1]. Its oxalamide bridge distinguishes it from the more extensively studied carboxamide-linked N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide series [2]. The compound is supplied exclusively for non-clinical research purposes; no GMP-grade material or pharmacopoeial monograph is currently available.

Why In-Class Substitution of N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide Carries Structural Risk


The three modular components of this compound—1-benzylpiperidine, isoxazol-3-yl, and the oxalamide linker—each independently influence target engagement and physicochemical properties; altering any one element can produce a functionally distinct molecule. In the closely related N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide series, replacement of the 5-aryl substituent on isoxazole shifted cholinesterase inhibitory potency from IC₅₀ ~16 µM to inactive, while the benzylpiperidine moiety was essential for dual AChE/BuChE inhibition [2]. The oxalamide linker in the target compound presents two hydrogen-bond donor/acceptor pairs versus the single amide bond in carboxamide analogs, a difference that can alter both binding geometry and metabolic stability [1]. These structure-activity relationships (SAR) demonstrate that generic substitution within the oxalamide-benzylpiperidine-isoxazole chemical space is not reliably isofunctional and must be experimentally validated per target.

Quantitative Differentiation Evidence for N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 953138-64-2): Head-to-Head and Class-Level Data


Oxalamide vs. Carboxamide Linker: Differentiated Hydrogen-Bonding Capacity and Predicted Binding Mode

The target compound incorporates a symmetrical oxalamide (–NH–C(=O)–C(=O)–NH–) linker, whereas the closest published active analogs (Saeedi et al. 2021) employ a single carboxamide (–C(=O)–NH–) linkage [1]. The oxalamide provides four H-bond donor/acceptor atoms versus two in the carboxamide, enabling a distinct binding pharmacophore. In the carboxamide series, the best dual cholinesterase inhibitor (compound 4e) achieved AChE IC₅₀ = 16.07 µM and BuChE IC₅₀ = 15.16 µM [1]. Quantitative binding data for the target oxalamide compound against the same targets have not been reported in peer-reviewed literature at the time of this analysis.

Medicinal Chemistry Structure-Activity Relationship (SAR) Linker Pharmacology

Isoxazole C3 vs. C5 Substitution: Unsubstituted Isoxazol-3-yl Permits Distinct Synthetic Elaboration

The target compound bears an unsubstituted isoxazol-3-yl group directly linked to the oxalamide nitrogen (N2 position). By contrast, the Saeedi et al. (2021) carboxamide series uniformly employs 5-aryl-substituted isoxazole-3-carboxamides, where the aryl group at the C5 position is critical for cholinesterase inhibitory activity—removal of the 5-aryl substituent abolished activity [2]. The target compound's unsubstituted isoxazole ring (molecular formula fragment: C₃H₂NO; exact mass of isoxazol-3-yl: 68.01 Da) presents a smaller steric footprint than the 5-(4-chlorophenyl)isoxazole fragment (C₉H₅ClNO; ~163.6 Da) in the comparator [2]. This structural difference creates a distinct chemical space for further functionalization at the isoxazole C4 and C5 positions via electrophilic substitution or cross-coupling.

Synthetic Chemistry Scaffold Diversification Fragment-Based Drug Design

Piperidine N-Benzyl Substitution: Enhanced Lipophilicity and Predicted CNS Permeability vs. N-Methyl or N-H Analogs

The N-benzyl substituent on the piperidine ring of the target compound (cLogP contribution ~2.5 for the benzyl group) confers higher lipophilicity than the N-methyl analog N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (cLogP contribution ~0.5 for methyl) or the unsubstituted piperidine (N–H, polar) [1]. In the carboxamide series reported by Saeedi et al. (2021), the N-benzylpiperidine moiety was essential for dual AChE/BuChE inhibition; replacement with alternative N-substituents resulted in loss or reduction of activity, though quantitative data for all N-substituted variants were not individually reported [2]. The benzyl group also increases topological polar surface area (TPSA) relative to N-methyl but maintains a predicted CNS MPO score compatible with brain penetration, a feature relevant for neuroscience target engagement.

CNS Drug Design Physicochemical Property Prediction Blood-Brain Barrier Penetration

Molecular Weight and Physicochemical Property Differentiation from Structurally Proximal Oxalamide Analogs

The target compound (MW: 342.4 g/mol) occupies a distinct molecular weight and property space among close oxalamide analogs. For example, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide (C₁₉H₂₄N₄O₃, MW: 356.4 g/mol) differs by a single methyl group (+14 Da) on the isoxazole ring, while N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide (C₂₄H₃₁N₃O₂, MW: 393.5 g/mol) replaces the isoxazole with a phenethyl group (+51 Da) [1]. These molecular weight differences, although modest, correspond to measurable changes in solubility, permeability, and metabolic stability that are critical in lead optimization cascades. The target compound's molecular weight of 342.4 g/mol places it below the commonly cited 400 Da threshold for favorable oral bioavailability potential, whereas bulkier analogs exceed or approach this limit [1].

Physicochemical Profiling Compound Library Design Lead Optimization

Priority Research Application Scenarios for N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 953138-64-2) Based on Structural Differentiation Evidence


Fragment-Based and Structure-Activity Relationship (SAR) Library Synthesis in CNS Drug Discovery

The compound's unsubstituted isoxazol-3-yl ring provides two synthetically accessible diversification points (C4 and C5), enabling systematic exploration of substitution effects on target binding. When incorporated into a fragment library alongside the bulkier 5-arylisoxazole-3-carboxamide analogs (Saeedi et al. 2021), it enables deconvolution of the contribution of the isoxazole substitution pattern to cholinesterase inhibition and BACE1 activity [2]. The oxalamide linker further differentiates this compound from the carboxamide series, offering an orthogonal chemotype for hit expansion in Alzheimer's disease multitarget-directed ligand programs [2].

Physicochemical Property Benchmarking in CNS Penetration Studies

The N-benzylpiperidine moiety imparts calculated lipophilicity (cLogP contribution ~2.5) that is intermediate between polar N–H piperidine and excessively lipophilic N-diaralkylpiperidine analogs [1]. This compound can serve as a reference point in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to empirically validate the relationship between piperidine N-substitution and passive CNS permeability, particularly when tested alongside the N-methyl and N–H piperidine oxalamide analogs [1].

Oxalamide Linker-Specific Target Engagement Profiling in Neurodegenerative Disease Targets

The oxalamide's dual H-bond donor/acceptor architecture distinguishes it from carboxamide-linked congeners. Research groups investigating cholinesterase enzymes (AChE, BuChE) or BACE1 can deploy this compound in comparative biochemical screens to determine whether the oxalamide linker confers altered inhibition kinetics (e.g., mixed-type vs. competitive) relative to the carboxamide series, where compound 4e exhibited mixed-type inhibition against both AChE and BuChE [2]. Such comparison requires side-by-side testing under identical assay conditions.

Building Block Procurement for Parallel Oxalamide Library Synthesis

The compound's structural features—benzylpiperidine as a common intermediate and unsubstituted isoxazole as a derivatizable handle—make it a practical building block for generating focused oxalamide libraries via amide coupling or isoxazole C–H functionalization [1]. Procurement of this compound in multi-gram quantities enables parallel synthesis of 24–96 analogs for iterative SAR cycles, a workflow that bulkier or pre-functionalized analogs cannot support due to limited synthetic flexibility [1][2].

Quote Request

Request a Quote for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.